molecular formula C17H15N9 B612288 Savolitinib CAS No. 1313725-88-0

Savolitinib

Cat. No.: B612288
CAS No.: 1313725-88-0
M. Wt: 345.4 g/mol
InChI Key: XYDNMOZJKOGZLS-NSHDSACASA-N
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Description

Savolitinib (AZD6094, HMPL-504) is a highly selective, small-molecule MET tyrosine kinase inhibitor (TKI) developed for cancers driven by MET alterations, such as MET exon 14 skipping mutations in non-small cell lung cancer (NSCLC) and MET-driven papillary renal cell carcinoma (PRCC). It was co-developed by AstraZeneca and Hutchison China MediTech (Chi-Med) and approved in China in June 2021 for MET exon 14-altered NSCLC . Structurally, this compound is a triazolopyrazine derivative with a molecular formula of $ \text{C}{17}\text{H}{15}\text{N}_9 $, designed to inhibit MET phosphorylation and downstream signaling pathways like MAPK and PI3K/AKT .

Preclinical studies demonstrated potent antitumor activity in MET-amplified patient-derived xenograft (PDX) models, achieving tumor regression at clinically achievable doses (25 mg/kg daily) . Clinical trials, including the TATTON and SAVANNAH studies, validated its efficacy in overcoming MET-mediated resistance to EGFR TKIs like osimertinib in NSCLC .

Preparation Methods

Synthetic Routes to Savolitinib

Core Suzuki–Miyaura Cross-Coupling Reaction

The synthesis of this compound relies on a pivotal Suzuki–Miyaura cross-coupling reaction between a triazolopyrazine boronic ester and a pyrazolo[1,5-a]pyridine derivative. This step forms the central carbon–carbon bond critical for the compound’s activity. The reaction employs a palladium catalyst, typically Pd(PPh₃)₄, in a mixed solvent system of toluene and water at 80–90°C . Key parameters include:

Table 1: Reaction Conditions for Suzuki–Miyaura Step

ParameterOptimal ValueImpact on Yield/Purity
Catalyst Loading0.5–1.0 mol% Pd≥95% conversion
Solvent Ratio (Toluene:H₂O)4:1Minimizes side reactions
Temperature85°CBalances rate and degradation
BaseK₂CO₃Ensures pH stability

The boronic ester component is prepared via a regioselective substitution reaction using 1,2,3-triazolo[4,5-b]pyrazin-6-yl triflate and bis(pinacolato)diboron under Miyaura borylation conditions . This intermediate’s purity (>99%) is critical to avoid downstream impurities .

Chiral Resolution of the Ethanolamine Side Chain

This compound contains a chiral ethanolamine side chain introduced via a kinetic resolution strategy. Racemic 2-(4-bromo-1H-pyrazol-1-yl)ethanol is treated with (R)-(−)-mandelic acid in s-butanol at 0°C, yielding the desired (S)-enantiomer with ≥98% enantiomeric excess (ee) . Crystallization parameters are finely tuned:

  • Cooling rate: 8°C/h to prevent occlusion of impurities .

  • Solvent volume: 186 L per kg of product to ensure adequate solubility .

  • Drying conditions: 40°C under vacuum to avoid racemization .

Process Optimization for Large-Scale Manufacturing

High-Throughput Experimentation (HTE)

AstraZeneca’s development team employed HTE to screen 384 reaction conditions in parallel, identifying critical factors affecting yield and impurity profiles . Key findings included:

  • Catalyst Screening : Pd(PPh₃)₄ outperformed PdCl₂(dppf) and Pd(OAc)₂ in minimizing homocoupling byproducts .

  • Solvent Effects : Toluene/water mixtures reduced hydrolysis of the boronic ester compared to THF/water systems .

  • Oxygen Sensitivity : Rigorous nitrogen sparging reduced oxidative degradation by 70% .

Crystallization Process Development

Final crystallization from s-butanol achieves a particle size distribution (D90 < 50 µm) suitable for formulation. Process analytical technology (PAT) tools monitored nucleation kinetics in real time, enabling control over polymorphic form .

Table 2: Crystallization Parameters

ParameterValueRationale
Cooling Rate8°C/hPrevents amorphous phase
Stirring Speed200 rpmEnsures uniform mixing
Anti-SolventNoneAvoids solvate formation

Polymorphic Forms and Solid-State Characterization

Form A: Hemi-Fumaric Acid Cocrystal

Form A, a cocrystal with fumaric acid (0.5:1 molar ratio), exhibits superior bioavailability. Key characteristics:

  • XRPD Peaks : 7.8°, 10.8°, 15.6° 2θ (Cu Kα) .

  • Thermal Profile : DSC endotherm onset at 195°C (ΔH = 120 J/g) .

  • Stability : <0.6% weight loss up to 100°C (TGA) .

Form B: Alternative Cocrystal Configuration

Form B, with a 0.55:1 fumaric acid ratio, offers improved solubility in acidic media:

  • XRPD Peaks : 7.8°, 10.8°, 25.8° 2θ .

  • Dissolution Rate : 85% release in 30 min (pH 1.2) vs. 72% for Form A .

Table 3: Comparison of Polymorphic Forms

PropertyForm AForm B
Fumaric Acid Ratio0.5:10.55:1
Melting Point195°C185°C
Hygroscopicity0.6% @ 80% RH0.5% @ 80% RH
Bioavailability58% (rat)63% (rat)

Analytical Methods for Quality Control

Chiral HPLC for Enantiomeric Excess

A Chiralpak IC column (250 × 4.6 mm, 5 µm) with hexane:ethanol:diethylamine (80:20:0.1) resolves enantiomers in 15 min, achieving a resolution factor (Rₛ) > 2.5 .

Quantitative NMR (qNMR)

¹H NMR (600 MHz, DMSO-d₆) quantifies fumaric acid content using the δ 6.65 ppm (CH=CH) signal referenced to this compound’s pyrazole proton (δ 8.32 ppm) .

X-ray Powder Diffraction (XRPD)

Rigaku SmartLab systems with Cu Kα radiation (λ = 1.5406 Å) confirm polymorph identity. Form A exhibits characteristic peaks at 7.8° and 15.6° 2θ .

Scale-Up Challenges and Solutions

Boronic Ester Hydrolysis Mitigation

Large-scale reactions face boronic ester hydrolysis, generating up to 5% des-boro impurity. Strategies include:

  • In Situ Protection : Adding 1 equiv. of neopentyl glycol reduces hydrolysis to <0.5% .

  • Continuous Processing : Microreactor technology (Corning AFR) shortens residence time to 2 min, minimizing degradation .

Residual Palladium Control

Ultrafiltration membranes (30 kDa MWCO) reduce Pd levels from 500 ppm to <10 ppm, meeting ICH Q3D guidelines .

Chemical Reactions Analysis

Savolitinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Savolitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Savolitinib exerts its effects by inhibiting the MET receptor tyrosine kinase. Activation of MET by its endogenous ligand, hepatocyte growth factor, triggers various downstream signaling pathways involved in cell proliferation, survival, and migration. By inhibiting MET, this compound disrupts these pathways, leading to reduced tumor growth and metastasis . The compound is particularly effective in tumors with MET exon 14-skipping alterations, which result in sustained MET activation and oncogenesis .

Comparison with Similar Compounds

Comparison with Other MET Inhibitors

Efficacy Metrics

Compound Indication ORR (%) Median PFS (months) Key Clinical Findings
Savolitinib METex14 NSCLC, PRCC 44.4 6.9 Phase Ib TATTON: ORR 44.4% with osimertinib combo; PRCC: ORR 27% vs. sunitinib (7%)
Tepotinib METex14 NSCLC 56.9 9.6 MAIC analysis: Higher ORR (56.9% vs. 44.4%) and PFS (9.6 vs. 6.9 mos) vs. This compound
Crizotinib ALK/ROS1/MET+ NSCLC 32.3 - Lower ORR (32.3%) vs. tepotinib; resistance in D1228V MET mutants
Capmatinib METex14 NSCLC 51.1 - Comparable ORR to tepotinib (51.1%) but limited direct comparison data
Foretinib PRCC, MET-driven cancers - - Type-II inhibitor; retains activity against D1228V MET mutants resistant to this compound
  • ORR (Objective Response Rate): Tepotinib showed superior ORR (56.9%) compared to this compound (44.4%) and crizotinib (32.3%) in indirect comparisons, though confidence intervals overlapped due to population heterogeneity .
  • PFS (Progression-Free Survival): Tepotinib’s median PFS (9.6 months) surpassed this compound (6.9 months) in METex14 NSCLC .

Resistance Profiles

  • This compound (Type-I Inhibitor): Highly susceptible to acquired resistance via MET D1228V mutations, which reduce binding affinity by 66,000-fold. In H1993 D1228V cells, phospho-MET (pMET) and pAKT levels remained unaffected .
  • Crizotinib (Type-I): Less severe resistance in D1228V mutants (5-fold affinity reduction) compared to this compound .
  • Foretinib/BMS-777607 (Type-II): Retained nanomolar potency against D1228V mutants due to binding flexibility in the MET kinase domain .

Ongoing Clinical Developments

  • SAVANNAH (NCT03778229): Evaluating osimertinib + this compound in MET-amplified, EGFR-mutant NSCLC post-osimertinib resistance. Early data show 44% ORR .
  • SAFFRON (NCT05261399): Phase III trial comparing osimertinib/savolitinib vs. chemotherapy in the same population .
  • Gumarontinib vs. This compound: A 2025 cost-effectiveness analysis in China suggested gumarontinib’s superior adjusted PFS and OS, though survival curves require validation .

Biological Activity

Savolitinib (AZD6094) is a highly selective MET (mesenchymal-epithelial transition factor) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma (PRCC). Its biological activity is primarily related to its ability to inhibit MET signaling pathways that are often aberrantly activated in cancer, contributing to tumor growth and metastasis. This article reviews the biological activity of this compound, focusing on clinical trial data, case studies, and preclinical findings.

This compound targets the MET receptor, which is involved in processes such as cell proliferation, survival, and migration. By inhibiting this receptor, this compound disrupts signaling pathways that promote tumor growth. This mechanism is particularly relevant in cancers with MET amplification or mutations, where the receptor's overactivity drives malignancy.

1. Phase I Trials

The initial phase I trials established the safety profile and maximum tolerated dose (MTD) of this compound. A notable study reported that patients with advanced solid tumors tolerated doses up to 600 mg once daily without significant dose-limiting toxicities (DLTs) . The primary endpoints included safety, tolerability, and pharmacokinetics, with secondary endpoints assessing antitumor activity.

SAVOIR Trial

A pivotal phase III trial compared this compound with sunitinib in patients with MET-driven PRCC. The results indicated that this compound had a favorable safety profile, with fewer grade 3 or higher adverse events compared to sunitinib (42% vs. 81%) . The overall survival (OS) was not reached for the this compound group, while it was 13.2 months for sunitinib .

TATTON Study

The TATTON study explored the combination of this compound with osimertinib in patients with EGFR-mutated NSCLC who had progressed on prior EGFR-TKIs. The study demonstrated promising results with objective response rates ranging from 33% to 67%, depending on MET amplification levels . Median progression-free survival (PFS) was reported between 5.5 to 11.1 months .

Table: Summary of Key Clinical Trials

Trial NameCancer TypeTreatment ComparisonKey Findings
SAVOIRPRCCThis compound vs SunitinibFewer grade 3+ AEs; OS not reached for this compound
TATTONNSCLCThis compound + OsimertinibORR: 33%-67%; PFS: 5.5-11.1 months

Case Report: MET Amplification

A recent case report highlighted a patient with advanced lung cancer exhibiting MET amplification treated with this compound. The patient showed a significant reduction in tumor size after several cycles of treatment, supporting the drug's efficacy in targeting MET-driven malignancies .

Case Study: Combination Therapy

Another case study involved a patient with NSCLC who had previously received multiple treatments. Following the administration of this compound combined with osimertinib, the patient experienced substantial clinical improvement and prolonged disease control, underscoring the potential for combination therapies in overcoming resistance mechanisms .

Preclinical Findings

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines and xenograft models. In vitro assays indicated that this compound effectively inhibited cell proliferation and induced apoptosis in MET-dependent tumors . Additionally, computational models suggest that this compound's efficacy may be enhanced when used in conjunction with other targeted therapies.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Savolitinib’s selective targeting of MET-driven cancers?

this compound inhibits MET receptor tyrosine kinase by binding competitively to its ATP-binding pocket, blocking downstream signaling pathways (e.g., PI3K/AKT and MAPK/ERK). Experimental validation typically involves kinase activity assays (IC50 determination) and Western blotting to assess pathway inhibition in MET-amplified cell lines . For novel MET fusion variants (e.g., EML4-MET), structural analyses (e.g., cryo-EM) and patient-derived xenografts (PDX) are used to confirm drug-target interactions .

Q. What biomarkers are clinically validated for predicting this compound response in non-small cell lung cancer (NSCLC)?

Key biomarkers include:

  • MET exon 14 skipping mutations : Detected via RNA sequencing or RT-PCR.
  • MET amplification : Defined by a gene copy number (GCN) ≥5 or MET/CEP7 ratio ≥2 via FISH .
  • Novel MET fusions : Identified through whole-genome sequencing or targeted NGS panels (e.g., EML4-MET fusion spanning exons 1–13 of EML4 and exons 15–21 of MET) . Clinical validation requires prospective cohort studies with RECIST criteria for response assessment.

Advanced Research Questions

Q. How can researchers design experiments to investigate acquired resistance to this compound in MET-driven cancers?

  • In vitro models : Expose MET-amplified cell lines (e.g., HCC827) to increasing this compound doses over 6–12 months. Perform genomic profiling (WES or targeted panels) to identify resistance mechanisms (e.g., MET amplification, ERBB3/PI3K activation) .
  • In vivo validation : Use PDX models treated with this compound monotherapy vs. combination regimens (e.g., this compound + EGFR inhibitors). Monitor tumor volume and perform IHC for MET and downstream targets .
  • Data analysis : Apply bioinformatics tools (e.g., GSEA) to identify enriched pathways in resistant tumors.

Q. What methodologies resolve contradictions in this compound efficacy across heterogeneous patient populations?

  • Stratified analysis : Subgroup patients by MET alteration type (amplification vs. mutation) and prior therapy history. Use Cox regression to adjust for covariates (e.g., ECOG status, comorbidities) .
  • Multi-omics integration : Combine genomic (MET status), transcriptomic (RNA-seq), and proteomic (RPPA) data to identify co-alterations (e.g., TP53 mutations) that modulate drug response.
  • Meta-analysis : Aggregate data from Phase II/III trials (e.g NCT02164916, NCT02897479) to assess pooled response rates and heterogeneity via I² statistics .

Q. How should preclinical studies optimize this compound dosing regimens to mitigate toxicity in MET-driven tumors?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Conduct dose-escalation studies in murine models to establish the maximum tolerated dose (MTD) and plasma exposure thresholds linked to efficacy (e.g., AUC₀–₂₄ ≥ 20 µg·h/mL).
  • Toxicity profiling : Monitor off-target effects (e.g., liver enzyme elevation) via serial blood tests and histopathology. Compare therapeutic indices (TI) across dosing schedules (QD vs. BID) .
  • Combination therapy : Test this compound with anti-angiogenic agents (e.g., bevacizumab) to reduce effective doses while maintaining antitumor activity .

Q. Data Contradiction and Reproducibility

Q. What experimental controls are critical for ensuring reproducibility in this compound studies?

  • Positive controls : Include MET inhibitor-sensitive cell lines (e.g., Hs746T) and validate MET status via orthogonal methods (FISH + IHC).
  • Negative controls : Use MET wild-type lines (e.g., A549) to confirm on-target effects.
  • Replication : Perform experiments in triplicate across independent labs, adhering to NIH guidelines for preclinical reproducibility (e.g., blinding, randomization) .

Q. How can researchers address discrepancies in MET amplification thresholds reported across studies?

  • Standardized scoring : Adopt consensus guidelines (e.g., CAP/ASCO criteria) for FISH analysis:

MET Amplification ThresholdDefinitionStudy Reference
High-levelGCN ≥10 or MET/CEP7 ≥5
IntermediateGCN 5–9 or MET/CEP7 2–4.9
  • Cross-platform validation : Compare FISH results with NGS-based copy-number calling (e.g., CNVkit) to reduce technical variability .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to clinical trials investigating this compound in NSCLC?

  • Informed consent : Disclose risks of acquired resistance and potential need for combination therapies.
  • Trial registration : Register protocols on ClinicalTrials.gov or WHO-approved registries, citing registration IDs in publications .
  • Data sharing : Deposit raw sequencing data in public repositories (e.g., dbGaP) per NIH guidelines .

Properties

IUPAC Name

3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNMOZJKOGZLS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111016
Record name Savolitinib
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1313725-88-0
Record name 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine
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Record name Savolitinib [USAN:INN]
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Record name (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
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